molecular formula C8H12O3 B3022884 Methyl 3-methyl-2-oxocyclopentanecarboxylate CAS No. 57964-61-1

Methyl 3-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B3022884
CAS No.: 57964-61-1
M. Wt: 156.18 g/mol
InChI Key: XLXHNYUBTZYEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 3-methyl-2-oxocyclopentanecarboxylic acid. This compound is known for its unique structure, which includes a cyclopentane ring with a ketone and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-oxocyclopentanecarboxylic acid.

    Reduction: Formation of 3-methyl-2-hydroxycyclopentanecarboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 3-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-oxocyclohexanecarboxylate: Similar functional groups but with a six-membered ring instead of a five-membered ring.

Uniqueness

Methyl 3-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields.

Properties

IUPAC Name

methyl 3-methyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXHNYUBTZYEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406178
Record name 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-61-1
Record name 3-methyl-2-oxocyclopentanecarboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 1-methyl-2-oxocyclopentanecarboxylate (61.0 g, 0.39 mol) was added dropwise to a freshly prepared solution of NaOMe (0.78 mol) in MeOH (1 L) at ambient temperature. The solution was heated under reflux for 3 h and then concentrated. The residue was dissolved in toluene (1 L) and the resulting solution was heated under reflux for 5 h. The mixture was cooled to ambient temperature, washed with saturated aqueous NaHCO3 (500 mL×3) and brine (300 mL×1), dried over anhydrous sodium sulfate, and concentrated to dryness. The residue was purified by distillation to afford methyl 3-methyl-2-oxocyclopentanecarboxylate (39.0 g, 64% yield).
Quantity
61 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.78 mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 2
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-methyl-2-oxocyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.